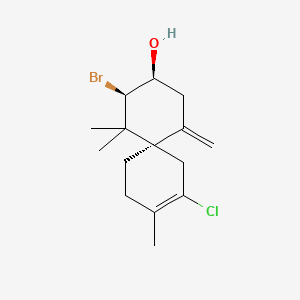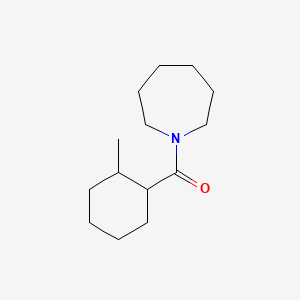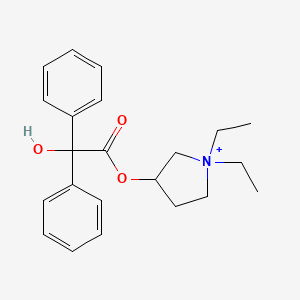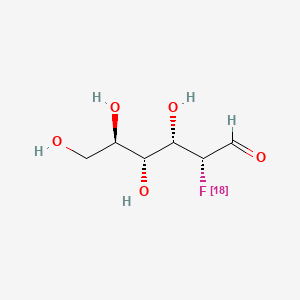
3,5-Dichlorothioanisole
概要
説明
3,5-Dichlorothioanisole (3,5-DCTA) is an organosulfur compound that has been used in a variety of scientific research applications. It is known for its unique properties and its ability to be used in a variety of lab experiments.
科学的研究の応用
Exposure Assessment and Health Effects : Dichloroanilines (DCAs), including 3,4- and 3,5-Dichloroanilines, are markers of non-persistent pesticides like linuron, diuron, vinclozolin, and iprodione. They are mainly found in diet and can have adverse health effects, including endocrine disruption. Biological monitoring is crucial for assessing exposure both in occupationally exposed individuals and the general population. A gas chromatography/mass spectrometry method has been developed to determine DCAs in urine, useful for exposure assessment (Turci et al., 2006).
Nephrotoxic Effects of Haloanilines : Haloanilines, including 3,5-dihaloanilines, are used in manufacturing pesticides, dyes, and drugs. A study on the in vitro nephrotoxic effects of these compounds showed that 3,5-dihaloanilines are generally more potent nephrotoxicants than their 4-haloaniline counterparts. Among them, 3,5-dibromoaniline was identified as the most potent nephrotoxicant, suggesting the nephrotoxic potential of similar compounds (Hong et al., 2000).
Occupational Exposure to Pesticides : A study focused on the health outcomes of employees exposed to vinclozolin, a fungicide, which is related to dichloroaniline compounds. The study found that even though the employees were exposed to vinclozolin at concentrations exceeding the acceptable daily intake, no adverse health effects were observed. This study suggests the relative safety of such compounds at certain exposure levels (Zober et al., 1995).
Chemical Interactions and Toxicity Estimation : In the context of chemical mixtures, a study explored how interactions between chemicals like haloanilines (which include dichloroanilines) affect their overall toxicity. This research is vital for understanding the joint toxicity of chemical mixtures containing compounds like 3,5-Dichlorothioanisole (Mumtaz et al., 1998).
Safety and Hazards
作用機序
Mode of Action
It is known that the compound is a meta-disubstituted thioanisole derivative . Its conformation has been studied based on the long-range spin-spin coupling constant and proximate proton-proton coupling constant, obtained from its NMR data .
Result of Action
One study suggests that the increases in the hepatic microsomal aminopyrine n-demethylase activity and in the content of cytochrome p-450 produced by m-dichlorobenzene (m-dcb) occurred after increases in the hepatic concentration of 3,5-dichlorophenyl methyl sulfone, a minor metabolite .
生化学分析
Biochemical Properties
3,5-Dichlorothioanisole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its conformation based on long-range spin-spin coupling constants and proximate proton-proton coupling constants obtained from NMR data . These interactions are crucial for understanding the compound’s behavior in different biochemical environments.
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cells can lead to changes in cellular activities, including alterations in metabolic flux and enzyme activities
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These interactions are mediated through its unique chemical structure, which allows it to form specific binding interactions with target molecules . This mechanism is fundamental to its biochemical activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are critical factors to consider. Studies have shown that its conformation and interactions can vary, impacting its overall biochemical activity . Monitoring these temporal effects is vital for accurate experimental outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit specific biochemical activities, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and safe dosage ranges is crucial for its application in preclinical studies . These findings help in determining the compound’s therapeutic potential and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these processes is crucial for exploring its potential therapeutic applications and effects on cellular functions.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns influence its activity and function within the cell
特性
IUPAC Name |
1,3-dichloro-5-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSCMQMQOXVMFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218310 | |
| Record name | 3,5-Dichlorophenyl methyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68121-46-0 | |
| Record name | 3,5-Dichlorophenyl methyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068121460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichlorophenyl methyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloro thioanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
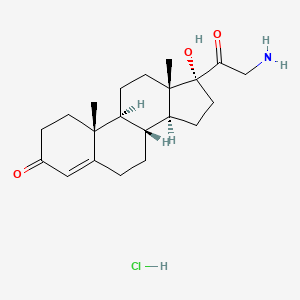





![3-methyl-N-[3-(2-pyridyl)-1-isoquinolyl]benzamidine](/img/structure/B1200642.png)
